1-iodo-2-methoxy-4-(trifluoromethyl)benzene structure and molecular weight
1-iodo-2-methoxy-4-(trifluoromethyl)benzene structure and molecular weight
Executive Summary
This technical guide profiles 1-iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 1261752-45-7), a high-value halogenated aromatic scaffold used primarily in medicinal chemistry and agrochemical synthesis. Distinguished by its unique substitution pattern—combining a reactive iodide handle, an electron-donating methoxy group, and a metabolically stable trifluoromethyl moiety—this molecule serves as a critical "linchpin" in palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, regiospecific synthetic routes, and handling protocols for research applications.
Part 1: Structural Anatomy & Physicochemical Profile
The molecule features a trisubstituted benzene ring where the steric and electronic interplay between the ortho-methoxy and para-trifluoromethyl groups defines its reactivity. The C–I bond at position 1 is the primary site of functionalization, significantly activated by the electronic push-pull nature of the ring system.
Table 1: Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | 1-iodo-2-methoxy-4-(trifluoromethyl)benzene |
| CAS Number | 1261752-45-7 |
| Molecular Formula | C₈H₆F₃IO |
| Molecular Weight | 302.03 g/mol |
| Exact Mass | 301.9415 g/mol |
| SMILES | COC1=C(I)C=CC(=C1)C(F)(F)F |
| InChIKey | WJYFQGLNGVVNIS-UHFFFAOYSA-N |
| Appearance | Pale yellow liquid to low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8°C, Protect from light (Light-sensitive C–I bond) |
Structural Analysis Diagram
The following diagram visualizes the core functional groups and their electronic contributions to the benzene ring.
Figure 1: Structural decomposition highlighting the electronic environment. The ortho-methoxy group activates the ring, while the para-CF3 group stabilizes the molecule against metabolic oxidation.
Part 2: Synthetic Routes & Mechanistic Causality
Synthesizing 1-iodo-2-methoxy-4-(trifluoromethyl)benzene requires precise regiocontrol to avoid isomer mixtures. Two primary strategies are employed: the Sandmeyer Reaction (high fidelity) and Directed Ortho Metalation (DoM) (advanced).
Route A: The Sandmeyer Reaction (Recommended)
This route is preferred for its reliability and strict regiocontrol. It proceeds via the diazotization of 2-methoxy-4-(trifluoromethyl)aniline.
-
Precursor: 2-methoxy-4-(trifluoromethyl)aniline.
-
Mechanism: Formation of a diazonium salt (
) followed by radical-nucleophilic aromatic substitution ( ) using iodide. -
Causality: The amino group is converted to a distinct leaving group (
), ensuring the iodine is installed exactly at position 1, preventing regio-isomers common in direct electrophilic halogenation.
Route B: Directed Ortho Metalation (DoM)
This route utilizes the directing power of the methoxy group on 3-(trifluoromethyl)anisole.
-
Precursor: 1-methoxy-3-(trifluoromethyl)benzene.
-
Reagent: n-Butyllithium (n-BuLi).
-
Mechanism: The methoxy group coordinates Lithium, directing deprotonation at the ortho position (C-2 relative to OMe).
-
Regioselectivity Challenge: Lithiation can occur at C-2 (between substituents) or C-6. Steric hindrance at C-2 usually favors C-6 lithiation, which yields the target molecule (1-iodo-2-methoxy-4-CF3) upon quenching with iodine. However, separation from isomers may be required.
Synthesis Workflow Diagram
Figure 2: The Sandmeyer pathway ensures the iodine atom replaces the amine with 100% regiochemical fidelity.
Part 3: Experimental Protocol (Sandmeyer Method)
Safety Warning: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control strictly. Work in a fume hood.
Materials
-
2-methoxy-4-(trifluoromethyl)aniline (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Potassium Iodide (
, 2.0 equiv) -
Sulfuric Acid (
, 2.5 M aqueous) -
Urea (quencher)
Step-by-Step Methodology
-
Diazotization Phase:
-
Dissolve the aniline precursor in 2.5 M
and cool the solution to 0°C in an ice/salt bath. -
Add an aqueous solution of
dropwise, maintaining the internal temperature below 5°C. Causality: Exceeding 5°C risks thermal decomposition of the diazonium intermediate into a phenol. -
Stir for 30 minutes at 0°C.
-
Self-Validation: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid. Add urea until the paper no longer turns blue to destroy excess
.
-
-
Iodination Phase:
-
Dissolve
in water (minimal volume) and cool to 0°C. -
Slowly add the diazonium solution to the
solution with vigorous stirring. -
Observation: Evolution of nitrogen gas (
) bubbles indicates the substitution is proceeding. -
Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 minutes to drive the reaction to completion.
-
-
Workup & Purification:
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with 10% Sodium Thiosulfate (
). Causality: This reduces any free iodine ( ) byproduct, indicated by the disappearance of the dark purple/brown color. -
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Part 4: Reactivity & Applications[1]
The utility of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene lies in the lability of the C–I bond. It is a superior electrophile compared to its bromide or chloride counterparts.
Key Transformations
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls. The ortho-methoxy group can provide subtle atropisomeric bias in hindered systems.
-
Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.
-
Lithium-Halogen Exchange: Treatment with i-PrMgCl generates the Grignard species for nucleophilic attack on aldehydes/ketones.
Reactivity Map
Figure 3: Divergent synthesis pathways utilizing the labile C-I bond.
Part 5: Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.
¹H NMR (400 MHz, CDCl₃)
-
Methoxy (-OCH₃): Singlet, ~3.95 ppm (3H).
-
Aromatic Region:
-
H-3 (ortho to OMe, meta to CF3): ~7.10 ppm (Singlet or fine doublet).
-
H-5 (meta to OMe, ortho to CF3): ~7.20 ppm (Doublet).
-
H-6 (ortho to I, meta to CF3): ~7.85 ppm (Doublet). Note: H-6 is most deshielded due to the iodine proximity.
-
¹⁹F NMR
-
Trifluoromethyl (-CF₃): Singlet, ~-63.0 ppm. Standard diagnostic peak for Ar-CF3.
Mass Spectrometry (GC-MS)[2][3]
-
Molecular Ion (M+): 302 m/z.
-
Fragmentation: Loss of Methyl radical (M-15) and Iodine (M-127).
References
-
American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene Properties and Specifications. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2014). Sandmeyer Trifluoromethylation and General Sandmeyer Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2777292 (Related Isomer Data for Validation). Retrieved from [Link]
